(-)-Olivil
Overview
Description
(-)-Olivil is a lignan, a type of natural polyphenol found in various plants. Lignans are known for their antioxidant properties and potential health benefits. This compound, specifically, is a tetrahydrofuran lignan that has been studied for its antioxidant activity and other biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-Olivil can be synthesized through various methods. One approach involves the enantioselective synthesis of olivil-type lignans. This method includes the use of specific reagents and catalysts to achieve the desired stereochemistry. For example, the synthesis of enantiomeric types of natural olivil has been reported, involving the use of D-xylose and L-arabinose as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of lignans from plant sources. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and thin-layer chromatography (TLC) are commonly used for the isolation and characterization of lignans .
Chemical Reactions Analysis
Types of Reactions
(-)-Olivil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, the oxidation of this compound can be carried out using reagents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized lignans, while reduction can yield reduced lignan derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (-)-Olivil primarily involves its antioxidant activity. This compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound’s antioxidant activity is attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
(-)-Olivil is unique among lignans due to its specific structure and antioxidant properties. Similar compounds include:
Pinoresinol: Another lignan with antioxidant activity, but with a different structural arrangement.
Sesamin: A lignan found in sesame seeds, known for its antioxidant and anti-inflammatory properties.
Matairesinol: A lignan with potential anticancer properties, structurally different from this compound.
This compound stands out due to its specific tetrahydrofuran ring structure and the presence of multiple phenolic hydroxyl groups, which contribute to its unique antioxidant activity .
Properties
IUPAC Name |
5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-25-17-7-12(3-5-15(17)22)9-20(24)11-27-19(14(20)10-21)13-4-6-16(23)18(8-13)26-2/h3-8,14,19,21-24H,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHIKUCXNBQDEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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